molecular formula C28H37N3O4 B5346798 5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE

Cat. No.: B5346798
M. Wt: 479.6 g/mol
InChI Key: DFEULSWOHPHQBQ-SHHOIMCASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as dimethylamino, hydroxy, and propoxybenzoate

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core pyrrolidone structure, followed by the introduction of the dimethylamino and hydroxy groups. The final step involves the addition of the propoxybenzoate moiety under controlled conditions to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize efficiency and minimize costs. This often involves the use of continuous flow reactors, which allow for better control over reaction parameters and improved safety. Additionally, advanced purification techniques such as chromatography and crystallization are employed to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The dimethylamino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while reduction of the carbonyl groups can produce alcohols.

Scientific Research Applications

5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 5-[4-(DIMETHYLAMINO)PHENYL]-1,3-CYCLOHEXANEDIONE
  • 5-[4-(DIMETHYLAMINO)PHENYL]METHYLENE-2-THIOXO-4-THIAZOLIDINONE
  • BIS[4-(DIMETHYLAMINO)PHENYL]SQUARAINE

Uniqueness

5-[4-(DIMETHYLAMINO)PHENYL]-1-[3-(DIMETHYLAMINO)PROPYL]-3-HYDROXY-4-(2-METHYL-4-PROPOXYBENZOYL)-2,5-DIHYDRO-1H-PYRROL-2-ONE is unique due to its combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

(4E)-5-[4-(dimethylamino)phenyl]-1-[3-(dimethylamino)propyl]-4-[hydroxy-(2-methyl-4-propoxyphenyl)methylidene]pyrrolidine-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H37N3O4/c1-7-17-35-22-13-14-23(19(2)18-22)26(32)24-25(20-9-11-21(12-10-20)30(5)6)31(28(34)27(24)33)16-8-15-29(3)4/h9-14,18,25,32H,7-8,15-17H2,1-6H3/b26-24+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFEULSWOHPHQBQ-SHHOIMCASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC(=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)N(C)C)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCOC1=CC(=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN(C)C)C3=CC=C(C=C3)N(C)C)/O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H37N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.